

11-Hydroxyaporphine: A Comprehensive Validation for 5-HT1A Receptor Research

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Compound of Interest

Compound Name: 11-Hydroxyaporphine

Cat. No.: B1236028

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For researchers, scientists, and drug development professionals, the selection of appropriate research tools is paramount for generating reliable and reproducible data. This guide provides an objective comparison of **11-Hydroxyaporphine** as a research tool for the 5-HT1A receptor system, evaluating its performance against established alternatives and presenting supporting experimental data.

This comparison guide delves into the validation of (R)-11-Hydroxy-10-methylaporphine, a notable aporphine derivative, for its utility in studying the serotonin 1A (5-HT1A) receptor. The guide will compare its binding affinity, functional efficacy, and selectivity against well-characterized 5-HT1A receptor ligands: the full agonist 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), the partial agonist Buspirone, and the silent antagonist WAY-100635.

Comparative Analysis of 5-HT1A Receptor Ligands

The following table summarizes the quantitative data for **11-Hydroxyaporphine** and its comparators, providing a clear overview of their pharmacological profiles at the 5-HT1A receptor and other relevant central nervous system targets.



Compoun d	Action at 5-HT1A	5-HT1A Binding Affinity (Ki, nM)	Dopamin e D1 Affinity (Ki, nM)	Dopamin e D2A Affinity (Ki, nM)	Adrenergi c α1 Affinity (pIC50)	Notes
(R)-11- Hydroxy- 10- methylapor phine	Potent, selective, and efficacious agonist[1]	0.8[1]	>10,000[1]	1,200[1]	-	Exhibits high selectivity for the 5- HT1A receptor over dopamine receptors.
8-OH- DPAT	Full Agonist[2]	0.17 - 43[2] [3]	-	-	-	Prototypica I 5-HT1A agonist, but also binds to 5- HT7 receptors (Ki = 466 nM)[2].
Buspirone	Partial Agonist[4]	3.1 - 891.25[5]	-	Weak antagonist activity[4]	-	Clinically used anxiolytic.
WAY- 100635	Silent Antagonist	0.39	-	940 (D2L)	6.6	Potent and selective antagonist, but also a potent D4 receptor agonist.

Experimental Validation Protocols



The validation of (R)-11-Hydroxy-10-methylaporphine as a 5-HT1A receptor research tool involves a series of in vitro and in vivo experiments to characterize its binding profile, functional activity, and physiological effects.

In Vitro Validation

- 1. Radioligand Binding Assays: These assays are crucial for determining the affinity and selectivity of a compound for its target receptor.
- Objective: To determine the binding affinity (Ki) of (R)-11-Hydroxy-10-methylaporphine for the 5-HT1A receptor and its selectivity over other receptors (e.g., dopamine D1 and D2A).
- Methodology:
 - Membrane Preparation: Membranes are prepared from tissues or cells expressing the receptor of interest (e.g., rat hippocampus for 5-HT1A, rat striatum for dopamine receptors)[1].
 - Incubation: Membranes are incubated with a specific radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound ((R)-11-Hydroxy-10-methylaporphine)[1].
 - Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the filters is then quantified using a scintillation counter.
 - Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
- 2. Functional Assays: These experiments assess the functional consequences of the compound binding to the receptor, determining whether it acts as an agonist, antagonist, or inverse agonist.
- Objective: To evaluate the efficacy of (R)-11-Hydroxy-10-methylaporphine at the 5-HT1A receptor.
- · Methodologies:



- Adenylyl Cyclase Assay (cAMP Assay): The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels[4].
 - Procedure: Cells expressing the 5-HT1A receptor are treated with forskolin (to stimulate adenylyl cyclase) and varying concentrations of the test compound. The intracellular cAMP levels are then measured using commercially available kits (e.g., ELISA or HTRFbased assays). A decrease in forskolin-stimulated cAMP levels indicates agonist activity.
- [35S]GTPyS Binding Assay: This assay measures the activation of G-proteins, an early event in GPCR signaling.
 - Procedure: Cell membranes expressing the 5-HT1A receptor are incubated with the test compound and [³5S]GTPγS, a non-hydrolyzable analog of GTP. Agonist binding promotes the exchange of GDP for [³5S]GTPγS on the Gα subunit. The amount of bound [³5S]GTPγS is then quantified. An increase in [³5S]GTPγS binding indicates agonist activity.

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